![molecular formula C11H7ClO2S B1352768 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde CAS No. 39689-04-8](/img/structure/B1352768.png)
5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a similar compound, human glycolate oxidase (hGOX) in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be deduced from its molecular structure. It has a molecular weight of 238.69 and a molecular formula of C11H7ClO2S .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis and application of compounds structurally related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde have been explored in various scientific contexts. One study describes a synthetic method for producing 5-(chloromethyl)-2-furaldehyde through the reaction of phosphorus or sulfur chlorides with 5-(hydroxymethyl)-2-furaldehyde, employing dimethylformamide as a solvent, yielding the product in good yields of 77 to 83% (Sanda, Rigal, Delmas, & Gaset, 1992).
Analytical Chemistry
In the field of analytical chemistry, micellar electrokinetic capillary chromatography (MECC) has been utilized for the separation and determination of related compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde in fruit juices, highlighting the method's effectiveness in analyzing the composition of commercially processed foods without sample pretreatment (Corradini & Corradini, 1992).
Chemical Properties and Reactions
Research into the chemical properties and reactions of structurally similar compounds includes the study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were synthesized and analyzed for their chemiluminescence upon base-induced decomposition. This research provides insight into the stability and reactivity of these compounds, which could be related to the properties of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Material Science and Catalysis
The exploration of catalytic processes and material science includes the hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst. This study showcases a highly selective and efficient method for the production of BHMF, a compound with potential applications in bio-based materials and chemicals, suggesting avenues for the catalytic transformation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Han, Kim, Jang, Hwang, Jegal, Kim, & Lee, 2016).
Environmental Sciences
In environmental science, the degradation of chlorophenols in municipal wastewater using immobilized Alcaligenes sp. showcases the potential for bioremediation techniques to address pollution. While not directly related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, this research emphasizes the broader context of environmental management and the degradation of complex organic compounds (Westmeier & Rehm, 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPEZXYRPDLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391856 |
Source


|
| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde | |
CAS RN |
39689-04-8 |
Source


|
| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

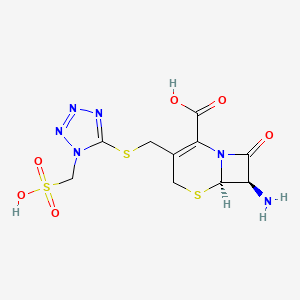
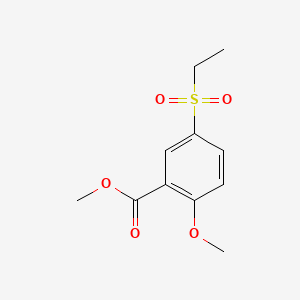
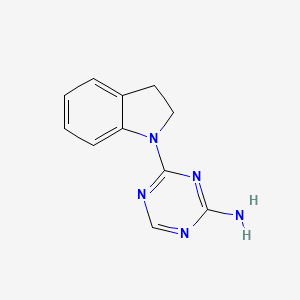
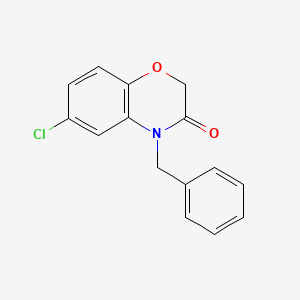
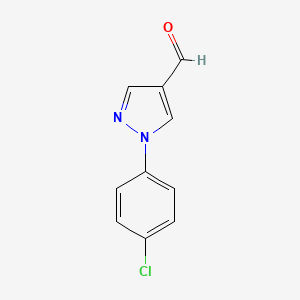
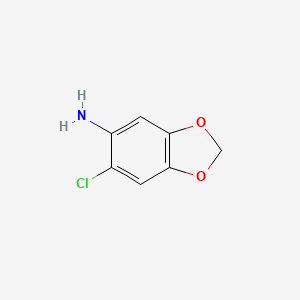
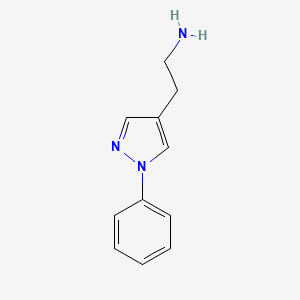
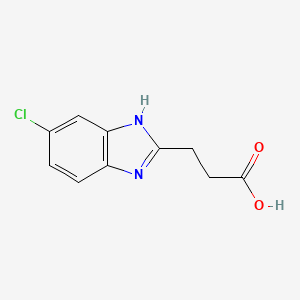
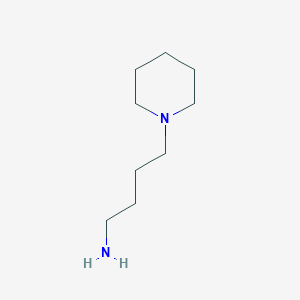
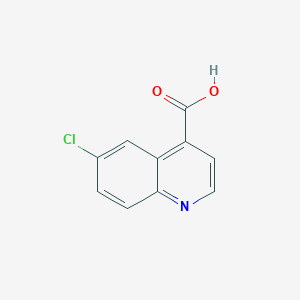
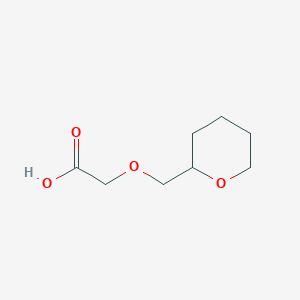
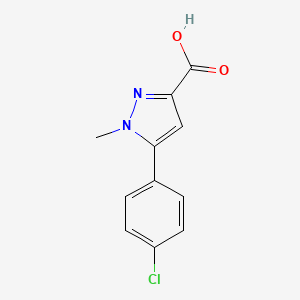
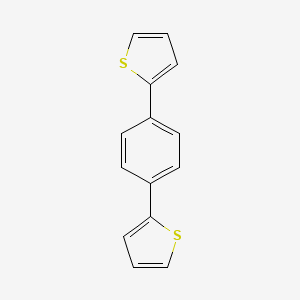
![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)